N-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzimidazole core with a pyrimidine ring, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these reactions. The final step involves the acylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-9(4H)-yl]acetamide
- N-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-8(4H)-yl]acetamide
Uniqueness
N-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with a pyrimidine ring sets it apart from other similar compounds, potentially offering enhanced bioactivity and stability.
Properties
Molecular Formula |
C26H22N4O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-12-10-18(11-13-19)27-24(31)16-29-22-8-3-4-9-23(22)30-25(32)15-21(28-26(29)30)17-6-5-7-20(14-17)34-2/h3-15H,16H2,1-2H3,(H,27,31) |
InChI Key |
UWIRZPMBQXVTLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.